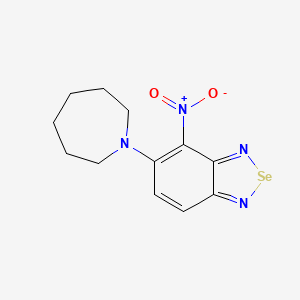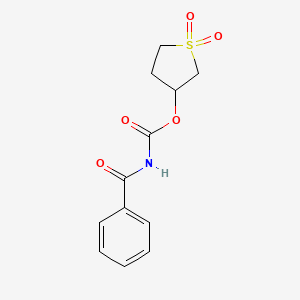![molecular formula C21H22N2OS2 B11501372 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B11501372.png)
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide is a complex organic compound that features both indole and thieno[2,3-b]thiophene moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide typically involves multiple steps, including the formation of the indole and thieno[2,3-b]thiophene rings, followed by their coupling. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Thieno[2,3-b]thiophene Ring: This can be synthesized through cyclization reactions involving thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), sulfonyl chlorides (e.g., SO2Cl2)
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of reduced amines and alcohols
Substitution: Formation of halogenated or sulfonated derivatives
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit similar biological activities.
Thieno[2,3-b]thiophene Derivatives: Compounds like thieno[2,3-b]thiophene-2-carboxylic acid share the thieno[2,3-b]thiophene moiety and are used in similar applications.
Uniqueness
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide is unique due to its combined indole and thieno[2,3-b]thiophene structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider spectrum of activities compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C21H22N2OS2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-ethylthieno[2,3-b]thiophene-5-carboxamide |
InChI |
InChI=1S/C21H22N2OS2/c1-4-15-10-14-11-19(26-21(14)25-15)20(24)22-8-7-16-13(3)23-18-6-5-12(2)9-17(16)18/h5-6,9-11,23H,4,7-8H2,1-3H3,(H,22,24) |
InChI Key |
VJCYXAKWHABUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)SC(=C2)C(=O)NCCC3=C(NC4=C3C=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11501298.png)
![N-{4-[1-(3-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11501301.png)

![{1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol](/img/structure/B11501313.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-3-methylbenzamide](/img/structure/B11501320.png)

![Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11501328.png)
![4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11501335.png)
![ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11501338.png)
![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11501348.png)
![4-(4-ethoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11501362.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11501367.png)
![N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11501375.png)

